1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3,5-nitrophenyl)urea - 1796905-18-4

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3,5-nitrophenyl)urea

Catalog Number: EVT-3072318
CAS Number: 1796905-18-4
Molecular Formula: C23H18N6O6
Molecular Weight: 474.433
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,4-Benzodiazepin-2-ones represent a class of non-peptide antagonists that exhibit high affinity and selectivity for CCK receptors, particularly the CCK-B subtype. [] These compounds have been instrumental in investigating the physiological roles of CCK receptors and exploring their potential as therapeutic targets for various conditions, including gastrointestinal disorders and anxiety. [, ]

Synthesis Analysis

The synthesis of 1,4-benzodiazepin-2-one CCK antagonists generally involves multi-step procedures. While specific details for the synthesis of 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3,5-nitrophenyl)urea are not available in the provided papers, the synthesis of similar compounds like L-365,260 and YF476 often starts with the construction of the benzodiazepine core. This can be achieved through various methods, such as the condensation of appropriately substituted o-aminobenzophenones with α-amino acids or their derivatives. [, ] Subsequent modifications at different positions of the benzodiazepine ring, including the introduction of specific substituents on the urea moiety, are then carried out to optimize the pharmacological properties. []

Molecular Structure Analysis

1,4-Benzodiazepin-2-ones share a common structural motif characterized by a seven-membered diazepine ring fused to a benzene ring. The variations in substituents attached to this core structure, particularly at the 1, 3, and 5 positions, significantly influence their binding affinity and selectivity for CCK receptor subtypes. [, ] For instance, the presence of a 2-pyridyl group at the 5-position and a substituted urea moiety at the 3-position are crucial for potent and selective CCK-B receptor antagonism. []

Mechanism of Action

1,4-Benzodiazepin-2-one CCK antagonists exert their effects by competitively binding to CCK receptors, thereby blocking the binding and downstream signaling of endogenous ligands like CCK and gastrin. [, ] This antagonism effectively inhibits CCK-mediated physiological responses, such as gastric acid secretion. [, ] The specific interactions between these antagonists and the CCK receptor binding site, which determine their affinity and selectivity, are influenced by the nature and spatial orientation of their substituents. []

Applications
  • Investigating CCK Receptor Pharmacology: These compounds have been essential in characterizing CCK receptor subtypes, determining their tissue distribution, and understanding their signaling pathways. [, ]
  • Developing Therapeutic Agents: The potent CCK-B receptor antagonism exhibited by compounds like YF476 highlights their potential for treating gastrointestinal disorders like GERD, where excessive gastrin secretion plays a role. []
  • Studying Learning and Memory: Research indicates that CCK, particularly through its actions on CCK-B receptors, is involved in modulating learning and memory processes. [] These antagonists have been used to elucidate the role of CCK-B receptors in these processes.
  • Exploring Neuroprotection: Some studies suggest a neuroprotective role of CCK. [] These antagonists can help delineate the specific receptor subtypes involved and the mechanisms underlying CCK's neuroprotective effects.

(3R)-N-(1-(tert-Butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476)

Compound Description: YF476 is a potent and orally active gastrin/CCK-B receptor antagonist. [] It exhibits significant selectivity for gastrin/CCK-B receptors over CCK-A receptors. In vivo studies have shown its efficacy in inhibiting pentagastrin-induced gastric acid secretion in rats and dogs, with excellent oral bioavailability. [] YF476 is currently under clinical investigation for gastro-oesophagal reflux disease (GORD) treatment. []

(3R)-N-[1-[(tert-Butylcarbonyl)methyl]-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl]-N'-[3-(dimethylamino)phenyl]urea hydrochloride (15d)

Compound Description: This compound, designated as 15d in the research, acts as a potent gastrin/CCK-B receptor antagonist. [] It displays dose-dependent inhibition of pentagastrin-induced gastric acid secretion in both rats and dogs. []

Relevance: Similar to YF476 and the target compound, 15d also contains the core 1,4-benzodiazepin-2-one structure with a urea linker at the 3-position. [] It shares the tert-butylcarbonylmethyl group at position 1 with YF476 but features a 3-(dimethylamino)phenyl substituent on the urea linker, contrasting with the 3-(methylamino)phenyl group in YF476 and the 3,5-nitrophenyl group in the target compound. These subtle variations in substituents likely influence their binding affinities and selectivity profiles for the gastrin/CCK-B receptor.

(S)-1-(3-iodophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea (9)

Compound Description: Compound 9 is a novel radioiodinated 1,4-benzodiazepine that acts as a high-affinity selective antagonist for cholecystokinin type 1 (CCK1) receptors. [] It has been radiolabeled with iodine-125 ((125)I) for use in in vitro studies. [] Results indicate that (125)I-labeled compound 9 effectively labels CCK1 receptors in human tumor tissues, often revealing a greater number of binding sites than traditional CCK agonist radioligands. []

(R)-1-(3-iodophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea (7)

Compound Description: Compound 7 is another radioiodinated 1,4-benzodiazepine analog designed as a high-affinity selective antagonist for cholecystokinin type 2 (CCK2) receptors. [] Similar to compound 9, it has also been radiolabeled with (125)I for in vitro investigations. [] While it demonstrates selectivity for CCK2 receptors, its binding to human tumor tissues in vitro appears weaker compared to CCK agonist radioligands. []

1-[(R)-2,3-dihydro-1-(2,3-dihydro-1-(2-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022)

Compound Description: YM022 is characterized as a neutral antagonist of the cholecystokinin receptor-2 (CCK2R). [] This means that it binds to the receptor and blocks the actions of agonists without eliciting any intrinsic activity itself. It has been studied in the context of human wild-type and constitutively active CCK2 receptors. []

N-(+)-[1-(adamant-1-ylmethyl)-2,4-dioxo-5-phenyl2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]-N′-phenylurea (GV150,013X)

Compound Description: GV150,013X is identified as an inverse agonist of the cholecystokinin receptor-2 (CCK2R). [] Unlike antagonists that simply block receptor activation, inverse agonists bind to the receptor and reduce its basal activity. []

([(N-[methoxy-3 phenyl] N-[N-methyl N-phenyl carbamoylmethyl], carbomoyl-methyl)-3 ureido]-3-phenyl)2-propionic acid (RPR101,048)

Compound Description: RPR101,048 acts as an inverse agonist of the CCK2R. [] Similar to GV150,013X, it not only blocks receptor activation but also reduces its basal activity. []

Properties

CAS Number

1796905-18-4

Product Name

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3,5-nitrophenyl)urea

IUPAC Name

1-(3,5-dinitrophenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea

Molecular Formula

C23H18N6O6

Molecular Weight

474.433

InChI

InChI=1S/C23H18N6O6/c1-27-19-10-6-5-9-18(19)20(14-7-3-2-4-8-14)25-21(22(27)30)26-23(31)24-15-11-16(28(32)33)13-17(12-15)29(34)35/h2-13,21H,1H3,(H2,24,26,31)/t21-/m1/s1

InChI Key

ZVNQDMHHVJELDF-OAQYLSRUSA-N

SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.